molecular formula C11H9ClN4O B2734826 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 860786-60-3

2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No. B2734826
M. Wt: 248.67
InChI Key: GCJODHXJFLNYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. Triazoles are known for their diverse biological activities and are used in medicinal chemistry .

Scientific Research Applications

Liquid-liquid Partition Chromatography

Research conducted by E. A. Corbin, D. Schwartz, and M. Keeney (1960) focused on partition chromatographic systems using acetonitrile as a stationary phase, suitable for the separation of certain chemical compounds. This foundational work in chromatography demonstrates the utility of acetonitrile-based systems for chemical separation processes, which could be relevant for the purification or analysis of compounds like 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (Corbin, Schwartz, & Keeney, 1960).

Functionalized Schiff Bases and Complexes

The work by N. Brianese, U. Casellato, S. Tamburini, P. Tomasin, and P. A. Vigato (1998) on the condensation reaction in acetonitrile of chlorophenol derivatives to form Schiff bases and their complexes with metal ions, illustrates the compound's potential role in forming complex chemical structures. This suggests its utility in the synthesis of novel materials or in catalysis processes (Brianese et al., 1998).

Proton Transfer Reactions

G. Schroeder, B. Łęska, A. Jarczewski, B. Nowak-Wydra, and B. Brzeziński (1995) explored the deprotonation reactions in acetonitrile, providing insight into the chemical behavior and reactivity of compounds under specific conditions. This research is critical for understanding the fundamental reactions that 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile might undergo or catalyze (Schroeder et al., 1995).

Photo-stimulated Heterolysis

Research on the photo-stimulated heterolysis of certain compounds in acetonitrile by T. Sakurai, H. Hoshina, K. Nakayama, and Tetsutaro Igarashi (2002) sheds light on how specific bonds within a molecule can be cleaved under the influence of light. This could have implications for developing light-sensitive materials or reactions involving 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (Sakurai, Hoshina, Nakayama, & Igarashi, 2002).

properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c1-8-14-15(7-6-13)11(17)16(8)10-4-2-9(12)3-5-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJODHXJFLNYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

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